![molecular formula C23H21BrN2O4 B5762565 N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5762565.png)
N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide), commonly known as BBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological and medicinal research. BBM is a derivative of 2-methoxybenzamide and has a molecular weight of 460.33 g/mol.
作用机制
The mechanism of action of BBM is not fully understood. However, it has been suggested that BBM exerts its anticancer activity by inhibiting the activity of enzymes involved in DNA replication and cell division. BBM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. BBM has been suggested to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and by modulating the activity of immune cells.
Biochemical and Physiological Effects:
BBM has been shown to have several biochemical and physiological effects. BBM has been shown to inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. BBM has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BBM has been suggested to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and by modulating the activity of immune cells.
实验室实验的优点和局限性
BBM has several advantages for lab experiments. BBM is readily available and can be synthesized in large quantities. BBM has been shown to exhibit potent anticancer activity and has potential as a lead compound for the development of new anticancer drugs. BBM has also been shown to have anti-inflammatory activity and has potential as an anti-inflammatory agent. However, BBM also has some limitations. BBM has not been extensively studied in vivo and its toxicity profile is not well understood. BBM has also been shown to exhibit cytotoxicity towards normal cells, which may limit its therapeutic potential.
未来方向
There are several future directions for the research on BBM. Further studies are needed to fully understand the mechanism of action of BBM. In vivo studies are needed to determine the toxicity profile of BBM and its potential as a therapeutic agent. BBM can be modified to improve its efficacy and reduce its toxicity. BBM can also be used as a lead compound for the development of new drugs with improved anticancer and anti-inflammatory activity.
合成方法
BBM can be synthesized by the condensation reaction between 4-bromobenzaldehyde and 2-methoxybenzamide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure BBM.
科学研究应用
BBM has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. BBM has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. BBM has also been shown to have potential as an anti-inflammatory agent and as a modulator of the immune system. BBM has been used in drug discovery as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
属性
IUPAC Name |
N-[(4-bromophenyl)-[(2-methoxybenzoyl)amino]methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O4/c1-29-19-9-5-3-7-17(19)22(27)25-21(15-11-13-16(24)14-12-15)26-23(28)18-8-4-6-10-20(18)30-2/h3-14,21H,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXSPVKSKOHEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[(4-bromophenyl)methanediyl]bis(2-methoxybenzamide) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-cyano-N-[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5762483.png)
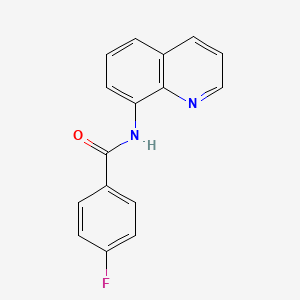
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5762489.png)
![methyl 4-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5762491.png)
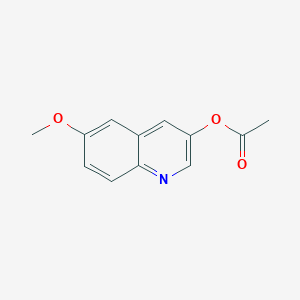
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)
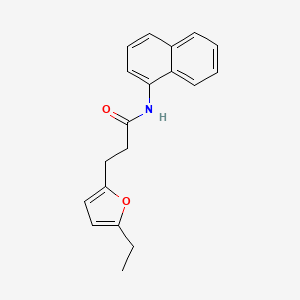
![5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)
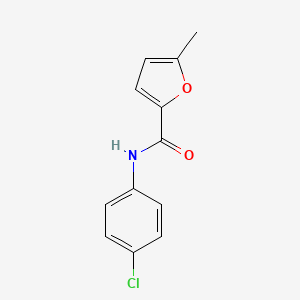
![ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5762516.png)
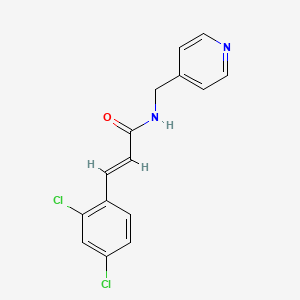

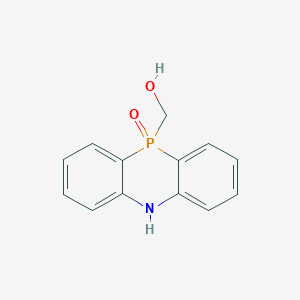
![1-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5762568.png)